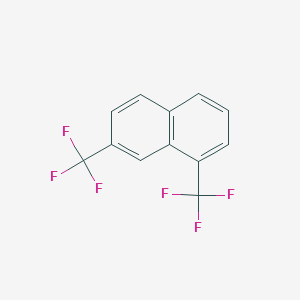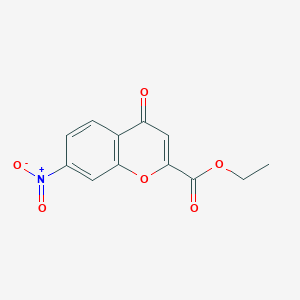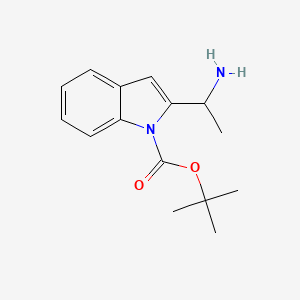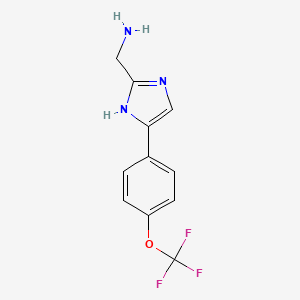
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the reaction of 4-nitrophenylhydrazine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid as a catalyst, and the reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, which may then interact with biological molecules through hydrogen bonding or other interactions. The indazole ring structure allows the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity and exerting its effects.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other similar compounds, such as:
4-Nitrophenylhydrazine: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic reactions.
4-Nitrophenyl chloroformate: Used in the synthesis of carbamates and other derivatives, with applications in organic synthesis and medicinal chemistry.
4-Nitrophenyl acetate: Commonly used as a substrate in enzymatic assays to study esterases and other enzymes.
The uniqueness of this compound lies in its indazole ring structure, which imparts specific chemical and biological properties that are distinct from other nitrophenyl derivatives.
Propiedades
Fórmula molecular |
C13H11N3O3 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C13H11N3O3/c17-13-3-1-2-12-11(13)8-14-15(12)9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H2 |
Clave InChI |
YEVHPQGTGIUOBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)


![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)





